molecular formula C18H17N3O3S B2898730 (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one CAS No. 1679330-18-7

(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2898730
CAS No.: 1679330-18-7
M. Wt: 355.41
InChI Key: HAMARJLNHWBALT-PKNBQFBNSA-N
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Description

(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one is a complex organic compound featuring a pyrrolopyridine core, a dimethylamino group, and a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrrolo[2,3-c]pyridine, phenylsulfonyl chloride, and dimethylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the enone.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-indole-3-yl)prop-2-en-1-one: Similar structure but with an indole core instead of a pyrrolopyridine.

    (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrole-3-yl)prop-2-en-1-one: Similar structure with a pyrrole core.

Uniqueness

    Structural Features: The combination of a pyrrolopyridine core with a phenylsulfonyl group and an enone moiety is unique, providing distinct chemical and biological properties.

    Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns, making it valuable in synthetic chemistry and drug development.

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its potential in drug development and material science highlights its importance in ongoing research.

Properties

IUPAC Name

(E)-1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-20(2)11-9-18(22)16-13-21(17-12-19-10-8-15(16)17)25(23,24)14-6-4-3-5-7-14/h3-13H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMARJLNHWBALT-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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